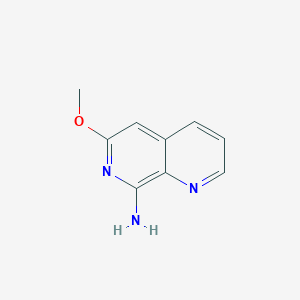

6-Methoxy-1,7-naphthyridin-8-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

6-methoxy-1,7-naphthyridin-8-amine |

InChI |

InChI=1S/C9H9N3O/c1-13-7-5-6-3-2-4-11-8(6)9(10)12-7/h2-5H,1H3,(H2,10,12) |

InChI Key |

MJTYJPWMMKEYIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C2C(=C1)C=CC=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 1,7 Naphthyridin 8 Amine and Its Derivatives

Regioselective Introduction and Modification of Methoxy (B1213986) and Amine Functionalities

The precise placement of the methoxy and amine groups on the 1,7-naphthyridine (B1217170) core is critical for defining the molecule's properties. This requires synthetic strategies that offer high regiochemical control.

The introduction of a methoxy group onto the naphthyridine skeleton can be achieved through several approaches, primarily by building the ring system from a precursor already containing the methoxy group or by late-stage functionalization.

Methoxy-Substituted Cyclization Agents: A common and effective strategy involves using a methoxy-substituted pyridine (B92270) derivative as a key building block in a cyclization reaction. For instance, the Skraup reaction, a classic method for quinoline (B57606) synthesis, can be adapted for naphthyridines. Starting with a methoxy-substituted aminopyridine, such as 6-methoxy-3-aminopyridine, and reacting it with a suitable three-carbon unit like glycerol (B35011) can lead to the formation of the naphthyridine core with the methoxy group in the desired position. nih.gov Similarly, the Gould-Jacobs reaction, involving the condensation of an aminopyridine with a malonic ester derivative followed by thermal cyclization, can be employed using methoxy-substituted starting materials. nih.gov

Methylation of Hydroxy Precursors: An alternative route is the methylation of a corresponding hydroxy-naphthyridine (a naphthyridinone). This approach is particularly useful if the hydroxylated precursor is more accessible. The original synthesis of a related tetrahydro-1,6-naphthyridine scaffold involved a Pictet–Spengler reaction that resulted in undesired methyl ether cleavage, necessitating a re-methylation step using a stoichiometric amount of silver carbonate to install the methoxy group. acs.orgnih.gov This highlights a potential challenge where protecting groups or specific methylation reagents are required to achieve O-selective alkylation without affecting other sensitive parts of the molecule.

The installation of an amino group at the C8 position of the 1,7-naphthyridine ring is a key transformation. This is often accomplished by the amination of a suitable precursor, such as a halogenated naphthyridine.

Buchwald−Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This method is widely applicable to a range of aryl and heteroaryl halides or triflates, coupling them with various primary and secondary amines. wikipedia.orgorganic-chemistry.org The reaction typically involves a palladium precatalyst and a specialized phosphine (B1218219) ligand, such as t-BuXPhos, and a base like sodium tert-butoxide or cesium carbonate. nih.gov For the synthesis of 6-methoxy-1,7-naphthyridin-8-amine, a precursor such as 8-bromo- or 8-chloro-6-methoxy-1,7-naphthyridine would be subjected to the Buchwald-Hartwig conditions with an amine source, such as ammonia (B1221849) or an ammonia equivalent like lithium bis(trimethylsilyl)amide. organic-chemistry.org The development of various generations of catalyst systems has expanded the reaction's scope to include a wide array of amines and coupling partners under increasingly mild conditions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Direct amination can also be achieved through nucleophilic aromatic substitution on an activated halo-naphthyridine. The Chichibabin amination, which uses potassium amide in liquid ammonia, is a classic method for introducing an amino group onto electron-deficient heterocycles. wur.nl Studies on various naphthyridine isomers show that the position of amination is influenced by factors like temperature and the substitution pattern of the ring. wur.nl For a precursor like 8-chloro-6-methoxy-1,7-naphthyridine, an SNAr reaction with ammonia or an amine could potentially yield the desired 8-amino product. This method is often straightforward but can sometimes be limited by the reactivity of the substrate and the need for harsh conditions.

| Amination Technique | Catalyst/Reagent | Typical Substrate | Key Features |

| Buchwald-Hartwig | Pd catalyst + phosphine ligand | Aryl/Heteroaryl Halide | High functional group tolerance; broad substrate scope. wikipedia.orgnumberanalytics.com |

| Chichibabin Amination | KNH₂ / liq. NH₃ | Electron-deficient heterocycle | Direct amination; often requires strong basic conditions. wur.nl |

| SNAr | Nucleophilic amine | Activated Aryl Halide | Can be uncatalyzed; requires electron-withdrawing groups to activate the ring. nih.gov |

Synthesis of Related Naphthyridine Scaffolds and Key Precursors

The synthetic methods developed for other naphthyridine isomers and related precursors provide a valuable framework for devising routes to this compound.

The synthesis of 1,8- and 1,5-naphthyridines is well-documented, with several established methods. rsc.orgnih.govresearchgate.net

Friedländer Synthesis: This is one of the most common and straightforward methods, involving the condensation of a 2-aminonicotinaldehyde (for 1,8-naphthyridines) or a 3-aminopyridine (B143674) derivative with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester). nih.govnih.gov The reaction is typically catalyzed by acids or bases. Recent advancements have focused on developing greener conditions, such as using water as a solvent and a biocompatible ionic liquid as a catalyst. nih.gov

Skraup and Combes Reactions: These are classic cyclization methods used for preparing quinolines that have been adapted for naphthyridines. The Skraup reaction uses glycerol, an acid, and an oxidizing agent with an aminopyridine. nih.gov The Combes synthesis involves the reaction of an aminopyridine with a β-diketone.

Cycloaddition Reactions: The aza-Diels-Alder (Povarov) reaction has been used to synthesize tetrahydro-1,5-naphthyridine derivatives in a regio- and stereoselective manner. nih.gov These can then be oxidized to the aromatic 1,5-naphthyridine (B1222797).

The creation of chiral centers within the naphthyridine scaffold is of great importance for medicinal chemistry. Asymmetric hydrogenation is a premier technique for achieving this.

Asymmetric Hydrogenation: The enantioselective hydrogenation of a dihydronaphthyridine intermediate using a chiral catalyst is a key strategy for producing optically pure tetrahydro-naphthyridines. acs.orgnih.govwikipedia.org For example, a ruthenium-catalyzed enantioselective transfer hydrogenation has been successfully employed to establish the stereogenic center in the synthesis of a potent RORγt inverse agonist containing a tetrahydro-1,6-naphthyridine core. acs.orgnih.gov Similarly, cationic ruthenium complexes with chiral ligands have been shown to be highly effective for the asymmetric hydrogenation of various 2,7-disubstituted 1,8-naphthyridines, affording the corresponding tetrahydro-1,8-naphthyridines in high yields and excellent enantioselectivity. thieme-connect.com These methods highlight the power of transition-metal catalysis in controlling stereochemistry. chinesechemsoc.orgnih.gov

| Catalyst System | Substrate | Product | Key Outcome |

| Ruthenium-catalyzed transfer hydrogenation | Dihydronaphthyridine | Chiral Tetrahydro-1,6-naphthyridine | First enantioselective synthesis of this scaffold. acs.orgnih.gov |

| Cationic Ruthenium Complex | 2,7-Disubstituted 1,8-Naphthyridine (B1210474) | Chiral Tetrahydro-1,8-naphthyridine | High yield and enantioselectivity (up to >99% ee). thieme-connect.com |

Halogenated and alkylated naphthyridines are versatile intermediates that serve as handles for further functionalization through cross-coupling or substitution reactions.

Halogenation: Halogenated naphthyridines are commonly prepared from their corresponding naphthyridinone precursors. Reagents like phosphorus oxychloride (POCl₃) are frequently used to convert a hydroxyl (or keto) group into a chloro group. rsc.org These chloro-derivatives are excellent substrates for subsequent SNAr or palladium-catalyzed coupling reactions, including the Buchwald-Hartwig amination. nih.govrsc.org

Triflate Formation: An alternative to halogenation is the conversion of hydroxyl groups to triflates (OTf). Naphthyridine-ditriflates have been shown to be stable yet highly reactive intermediates. They allow for regioselective one-pot difunctionalization, where different nucleophiles can be introduced sequentially at different positions, providing rapid access to diverse substitution patterns. acs.org

Alkylation: Alkylation can occur at either a nitrogen or a carbon atom. N-alkylation of naphthyridinones with alkyl halides is a common reaction. nih.gov C-alkylation is often achieved via cross-coupling reactions (e.g., Suzuki, Stille) using a halogenated naphthyridine and an appropriate organometallic reagent.

Optimization of Synthetic Conditions and Yield Enhancement in Naphthyridine Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired naphthyridine products. Key parameters that are frequently investigated include the choice of solvent, the type of catalyst, reaction temperature, and the nature of the starting materials. These factors can profoundly influence reaction rates, equilibrium positions, and the formation of side products.

The selection of an appropriate solvent and catalyst system is a cornerstone of synthetic optimization. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism. Catalysts, particularly transition metals, are instrumental in facilitating bond formations that would otherwise be energetically unfavorable.

Research into the synthesis of 1,7-naphthyridine derivatives has explored various catalytic systems. For instance, in the construction of the 1,7-naphthyridine core, palladium-catalyzed cross-coupling reactions are frequently employed. A study on the scalable synthesis of a 4-[8-(3-fluorophenyl) researchgate.netnih.govnaphthyridin-6-yl]-trans-cyclohexanecarboxylic acid derivative systematically screened several palladium catalysts for a Suzuki coupling step. acs.org The investigation highlighted the variable efficacy of different catalysts, with some polymer-supported and fiber-supported catalysts like FiberCat showing no product formation, while others like PS-Pd provided the desired product in good yield. acs.org

The following table summarizes the screening of various palladium catalysts for a Suzuki coupling reaction in the synthesis of a 1,7-naphthyridine derivative. acs.org

| Catalyst | Catalyst Loading (%) | Yield |

| Pd(OAc)₂ | 10 | Low |

| POPd | 10 | Low |

| POPd1 | 10 | Low |

| POPd2 | Not specified | Not specified |

| PS-Pd | Not specified | Good |

| FiberCat-1001 | 10 | No product |

| FiberCat-1000-D7 | 10 | No product |

In related naphthyridine syntheses, the solvent itself can play a catalytic or crucial role. For example, the Friedländer annulation, a classic method for synthesizing quinolines and naphthyridines, has been successfully performed in water, which serves as a green and efficient solvent. rsc.org While this specific example pertains to 1,8-naphthyridines, it underscores a general trend toward more environmentally benign conditions. rsc.org Similarly, ionic liquids have been used as both green solvents and catalysts for the synthesis of 1,8-naphthyridine derivatives, offering high yields and simplified work-up procedures. nih.gov In other syntheses, acetic acid has been used as a solvent for cyclization steps, as seen in the formation of a 1,7-naphthyridin-8-oxo derivative from a suitable precursor, where it likely facilitates the necessary condensation and ring-closure reactions. acs.org

Achieving regiochemical control is a significant challenge in the functionalization of heterocyclic systems like naphthyridines, which possess multiple potential reaction sites. The development of methods to selectively introduce substituents at specific positions is critical for structure-activity relationship studies and the synthesis of precisely defined target molecules such as this compound.

A powerful strategy for the regioselective synthesis of 8-amino-1,7-naphthyridine derivatives involves the activation and substitution of a precursor carbonyl group. researchgate.net In this approach, a 1,7-naphthyridin-8(7H)-one is first treated with triflic anhydride. This reaction leads to O-sulfonylation of the pyridone fragment, converting the hydroxyl group into a highly effective triflate leaving group. researchgate.net This triflate can then be readily displaced by various nucleophiles, including secondary cyclic amines, to afford the corresponding 8-amino-1,7-naphthyridine derivatives. researchgate.net This two-step sequence provides a reliable method for introducing an amino group specifically at the C8 position.

Another common strategy for achieving regioselectivity is through the substitution of halo-naphthyridines. The reactivity of different positions on the naphthyridine ring can be modulated by the presence of activating or deactivating groups and the inherent electronic properties of the nucleus. For example, in the synthesis of benzo[c] researchgate.netnih.govnaphthyridine derivatives, a 4-chloro substituent was introduced by reacting the parent heterocycle with phosphorus oxychloride (POCl₃). nsc.ru This chloro group could then be selectively displaced by various nitrogen and sulfur nucleophiles, demonstrating a regiocontrolled functionalization pathway. nsc.ru

Modern approaches have further refined the control of regioselectivity. For instance, in the synthesis of highly substituted 1,6-naphthyridines, a strategy involving the creation of 1,6-naphthyridine-5,7-ditriflates has been developed. acs.org These bench-stable but highly reactive intermediates allow for sequential, regioselective substitution. The C5-triflate typically reacts first with a nucleophile at room temperature, followed by a second, often catalyst-mediated, substitution at the C7 position. acs.org This method provides a predictable and versatile route to differentially disubstituted naphthyridines. While this specific example is for the 1,6-isomer, the underlying principle of using leaving groups with differential reactivity is broadly applicable in heterocyclic chemistry. acs.org

The following table summarizes different strategies for the regioselective functionalization of naphthyridine cores.

| Naphthyridine Core | Position(s) Functionalized | Method | Reference |

| 1,7-Naphthyridine | C8 | O-sulfonylation of a C8-one followed by nucleophilic substitution with amines. | researchgate.net |

| 1,7-Naphthyridine | C6, C8 | Suzuki coupling for functionalization. | acs.org |

| Benzo[c] researchgate.netnih.govnaphthyridine | C4 | Chlorination with POCl₃ followed by nucleophilic substitution. | nsc.ru |

| 1,6-Naphthyridine | C5, C7 | Sequential substitution of a ditriflate intermediate. | acs.org |

Through the careful selection of catalysts, solvents, and synthetic strategies involving reactive intermediates, a high degree of control over the synthesis of specific 1,7-naphthyridine isomers and their derivatives can be achieved, paving the way for the creation of complex molecules like this compound.

Chemical Reactivity and Transformation Studies of 6 Methoxy 1,7 Naphthyridin 8 Amine

Nucleophilic and Electrophilic Substitution Reactions on the Naphthyridine Ring

The reactivity of the naphthyridine ring is analogous to that of other nitrogen-containing heterocycles like quinolines and pyridines. nih.gov The presence of nitrogen atoms generally deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at positions ortho and para to the ring nitrogens.

Nucleophilic Aromatic Substitution (SNA_r_):

The 1,7-naphthyridine (B1217170) ring is susceptible to nucleophilic aromatic substitution (SNA_r_), especially when activated by electron-withdrawing groups or when a good leaving group is present. While specific studies on 6-methoxy-1,7-naphthyridin-8-amine are limited, the reactivity of related naphthyridine systems provides valuable insights. For instance, in 1,5-naphthyridines, chloro substituents are readily displaced by various nucleophiles. nih.gov It is anticipated that a halogenated derivative of this compound would undergo similar reactions. The reaction of 2-methyl-6-phenylbenzo[c] acs.orgnih.govnaphthyridine with POCl₃ to yield the 4-chloro derivative, which then undergoes substitution with nitrogen and sulfur nucleophiles, supports the feasibility of such transformations on the 1,7-naphthyridine core.

A study on benzo[f] acs.orgnih.govnaphthyridin-7-amine, an analogue of the target molecule, showed that reaction with aromatic aldehydes did not lead to the expected Schiff bases but resulted in cyclization to form benzimidazonaphthyridines. researchgate.net This highlights the potential for intramolecular reactions and the complex reactivity of aminonaphthyridines.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the naphthyridine ring is generally more challenging due to the deactivating effect of the nitrogen atoms. nih.gov Reactions typically require forcing conditions and often result in substitution on the less deactivated ring. For this compound, the methoxy (B1213986) and amino groups are activating and will direct incoming electrophiles. However, the inherent electronic properties of the naphthyridine ring will also play a crucial role in determining the site of substitution. General electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.com

Oxidation and Reduction Pathways of this compound Derivatives

The oxidation and reduction of naphthyridine derivatives can lead to a range of new compounds with altered properties.

Oxidation:

The oxidation of the naphthyridine ring system can be complex. In related heterocyclic systems, oxidation can occur at the nitrogen atoms to form N-oxides, or on the aromatic ring itself, often leading to ring-opening under harsh conditions. The methoxy group can also be susceptible to oxidation. For instance, the oxidation of a 1,5-naphthyridine (B1222797) derivative bearing a sulfide (B99878) group led to the corresponding sulfoxide. nih.gov

Reduction:

The reduction of the naphthyridine ring can be achieved using various reducing agents. Catalytic hydrogenation is a common method for the reduction of the heterocyclic core. For example, the reduction of a nitro-substituted naphthyridine to an amino group is a key transformation. nih.gov This is particularly relevant for the synthesis of this compound itself, which could potentially be prepared from a corresponding nitro derivative. Common reagents for the reduction of nitroarenes to anilines include catalytic hydrogenation (e.g., with Pd/C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Further Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the derivatization of heterocyclic compounds. libretexts.org These reactions typically involve the coupling of a halogenated or triflated heterocycle with a boronic acid or its ester.

For the derivatization of this compound, a halogenated precursor would be required. The Suzuki-Miyaura reaction could then be used to introduce a wide variety of substituents, such as aryl, heteroaryl, or alkyl groups, at specific positions on the naphthyridine ring. Studies on other naphthyridine isomers, such as 1,6-naphthyridines, have demonstrated the feasibility and regioselectivity of Suzuki-Miyaura reactions. acs.orgdntb.gov.ua For instance, the reaction of 5,7-dichloro-1,6-naphthyridine (B1340720) with arylboronic acids can be controlled to achieve mono- or di-substitution depending on the reaction conditions. dntb.gov.ua It is expected that similar chemo-selective couplings could be developed for halogenated derivatives of 6-methoxy-1,7-naphthyridine.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 5,7-Dichloro-1,6-naphthyridine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-7-chloro-1,6-naphthyridine | dntb.gov.ua |

| 5-Aryl-7-chloro-1,6-naphthyridine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5,7-Diaryl-1,6-naphthyridine | dntb.gov.ua |

Derivatization Strategies and Functional Group Interconversions

The functional groups present in this compound, namely the amino and methoxy groups, offer multiple avenues for further derivatization.

Reactions at the Amine Moiety of this compound

The primary amino group at the C-8 position is a versatile handle for a variety of chemical transformations.

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions can be used to introduce a wide range of substituents and modify the electronic and steric properties of the molecule. For example, the reaction of 2-amino-7-(2,6-dimethylphenoxy)-1,8-naphthyridine with 4-methoxybenzoic acid in the presence of N,N'-carbonyldiimidazole yields the corresponding amide.

Alkylation: The amino group can also be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups.

A highly reactive amine derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, has been used for the rapid, one-step derivatization of amino acids to form stable urea (B33335) derivatives for HPLC analysis. nih.govnih.gov A similar strategy could be employed for the derivatization of the amino group of this compound.

| Reagent | Reaction Type | Product Type | Reference |

| Acyl chloride/Anhydride | Acylation | Amide | General |

| Sulfonyl chloride | Sulfonylation | Sulfonamide | General |

| Aldehyde/Ketone, Reducing agent | Reductive amination | Secondary/Tertiary amine | General |

| Nitrous acid (NaNO₂/H⁺) | Diazotization | Diazonium salt | General |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | Derivatization | Urea derivative | nih.govnih.gov |

Modification of the Methoxy Group in Naphthyridine Derivatives

The methoxy group at the C-6 position can also be a site for chemical modification, primarily through cleavage to the corresponding phenol (B47542).

Demethylation: The cleavage of the methyl ether can be achieved using various reagents, often under harsh conditions. Common demethylating agents include strong protic acids like HBr and Lewis acids such as BBr₃. researchgate.net The resulting phenol can then be used for further derivatization, for example, through O-alkylation or O-acylation to introduce different ether or ester functionalities. In a study on 1,5-naphthyridines, O-demethylation was achieved using BBr₃. nih.gov

| Reagent | Reaction Type | Product | Reference |

| BBr₃ | Demethylation | 6-Hydroxy-1,7-naphthyridin-8-amine | nih.gov (by analogy) |

| HBr | Demethylation | 6-Hydroxy-1,7-naphthyridin-8-amine | researchgate.net (general) |

Reaction Kinetics and Mechanistic Investigations in Naphthyridine Transformations

Detailed experimental studies on the reaction kinetics and specific mechanistic pathways for transformations involving this compound are not extensively documented in publicly available literature. However, by examining the reactivity of the parent 1,7-naphthyridine scaffold and related substituted naphthyridines, a theoretical framework for its chemical behavior can be established. The reactivity of the 1,7-naphthyridine system is governed by the positions of the nitrogen atoms, which influence the electron density of the aromatic rings and, consequently, the susceptibility of various positions to nucleophilic or electrophilic attack.

The presence of a methoxy group at the C6 position and an amino group at the C8 position significantly modulates the electronic properties of the 1,7-naphthyridine core. The methoxy group, being an electron-donating group through resonance, and the amino group, also a strong electron-donating group, are expected to activate the ring towards electrophilic substitution. Conversely, the nitrogen atoms in the naphthyridine ring are electron-withdrawing, which generally deactivates the ring towards electrophilic attack and makes it more susceptible to nucleophilic substitution, particularly at positions ortho and para to the ring nitrogens.

Transformations of related naphthyridine systems often involve metal-catalyzed cross-coupling reactions. For instance, in the synthesis of 1,5-naphthyridine derivatives, Heck and Suzuki reactions have been successfully employed. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination. The kinetics of such reactions are complex and depend on various factors including the nature of the catalyst, solvent, temperature, and the specific substrates involved.

While specific kinetic data for this compound is unavailable, the general mechanisms for reactions it would likely undergo can be inferred. For example, electrophilic aromatic substitution would likely be directed to positions activated by the methoxy and amino groups. Nucleophilic aromatic substitution (SNAr) could potentially occur at positions activated by the ring nitrogens, should a suitable leaving group be present. The reaction would proceed via a bimolecular mechanism, with the rate dependent on the concentrations of both the naphthyridine substrate and the nucleophile. libretexts.org

Computational studies on related systems, such as the aza-Diels-Alder reaction to form 1,5-naphthyridines, suggest a stepwise [4+2]-cycloaddition mechanism. nih.gov Similar computational investigations would be invaluable in elucidating the precise mechanisms, transition states, and activation energies for reactions of this compound.

The following table summarizes the expected reactivity and potential mechanistic pathways for transformations of this compound based on the behavior of analogous compounds.

| Reaction Type | Expected Reactivity | Probable Mechanistic Pathway | Influencing Factors |

| Electrophilic Aromatic Substitution | Activated by methoxy and amino groups. | Stepwise, involving the formation of a sigma complex (Wheland intermediate). | Nature of the electrophile, solvent polarity. |

| Nucleophilic Aromatic Substitution (SNAr) | Possible with a good leaving group at an activated position. | Bimolecular, involving a Meisenheimer complex intermediate. | Strength of the nucleophile, nature of the leaving group. |

| Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Amenable to functionalization at various positions if halogenated. | Catalytic cycle involving oxidative addition, transmetalation/migratory insertion, and reductive elimination. | Choice of catalyst and ligands, reaction temperature. |

| N-Alkylation/N-Acylation | The amino group and ring nitrogens are potential sites for reaction. | Nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide or acylating agent. | Basicity of the nitrogen atoms, steric hindrance. |

Structural Elucidation and Spectroscopic Characterization of 6 Methoxy 1,7 Naphthyridin 8 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

While specific experimental NMR data for 6-Methoxy-1,7-naphthyridin-8-amine is not extensively reported in readily available literature, analysis of the closely related structural analog, 6-methoxyquinolin-8-amine , provides valuable insights into the expected chemical shifts. The primary difference lies in the position of one nitrogen atom within the bicyclic system, which influences the electronic distribution and, consequently, the NMR spectra.

For 6-methoxyquinolin-8-amine , reported ¹H NMR data in CDCl₃ shows characteristic signals for the aromatic protons, the amine protons, and the methoxy (B1213986) group protons. rsc.org The aromatic protons typically appear in the downfield region, between δ 6.0 and 8.5 ppm, with their specific shifts and coupling constants dictated by their position relative to the nitrogen atoms and the electron-donating methoxy and amino groups. The methoxy group protons are expected as a sharp singlet, typically around δ 3.8-4.0 ppm. The amine (NH₂) protons often present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum of 6-methoxyquinolin-8-amine displays signals for each unique carbon atom in the molecule. rsc.org The carbon of the methoxy group is typically found in the upfield region of the aromatic signals, often around δ 55-60 ppm. The aromatic carbons resonate in the range of approximately δ 95 to 160 ppm. The carbon atom attached to the methoxy group (C-6) and the one bearing the amino group (C-8) are significantly influenced by these substituents.

For this compound, one would anticipate a similar pattern, with adjustments due to the presence of the second nitrogen atom in the naphthyridine ring system. The positions of the nitrogen atoms in the 1,7-naphthyridine (B1217170) scaffold would lead to a different pattern of deshielding for the adjacent protons and carbons compared to the quinoline (B57606) system.

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| 6-methoxyquinolin-8-amine | 8.60 (dd, 1H), 7.96 (dd, 1H), 7.32 (dd, 1H), 6.58 (d, 1H), 6.48 (d, 1H), 5.01 (br s, 2H, NH₂), 3.88 (s, 3H, OCH₃) rsc.org | 159.4, 145.4, 145.2, 135.5, 130.4, 122.2, 102.2, 95.0, 55.8 rsc.org |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unequivocally assign the proton and carbon signals for this compound and its derivatives, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the identification of adjacent protons on the naphthyridine rings. For instance, the coupling between H-5 and H-6, and between H-2, H-3, and H-4 would be readily observable.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For derivatives of this compound, NOESY can help determine the conformation and the relative orientation of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H stretching: The amine group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would appear just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the naphthyridine ring system would result in a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O stretching: The ether linkage of the methoxy group would show a strong absorption band, typically in the range of 1200-1275 cm⁻¹ (asymmetric stretching) and a weaker band around 1000-1075 cm⁻¹ (symmetric stretching).

N-H bending: The scissoring vibration of the primary amine would be observed in the region of 1580-1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The 1,7-naphthyridine ring system is a conjugated aromatic system, and its UV-Vis spectrum is expected to show characteristic absorption bands.

The spectrum would likely exhibit multiple bands corresponding to π → π* transitions. The position and intensity of these bands are influenced by the nature and position of substituents on the naphthyridine core. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups are expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 1,7-naphthyridine, due to the extension of the conjugated system through the lone pairs of electrons on the oxygen and nitrogen atoms.

Studies on related hydroxy-1,7-naphthyridine derivatives have shown that the electronic transitions are sensitive to solvent polarity and hydrogen bonding capabilities, indicating the potential for solvatochromism in this compound as well.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound (C₉H₉N₃O) would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for related aromatic amines and methoxy-substituted heterocycles include:

Loss of a methyl radical (•CH₃) from the methoxy group to give a [M-15]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group, resulting in a [M-30]⁺ ion.

Loss of hydrogen cyanide (HCN) from the nitrogen-containing ring.

Cleavage of the amine group.

For the related compound 6-methoxyquinolin-8-amine , the mass spectrum shows a prominent molecular ion peak and characteristic fragment ions.

| Technique | Key Findings for 6-methoxyquinolin-8-amine |

| GC-MS | Molecular Ion (M⁺) at m/z 174, with significant fragments at m/z 145 and 131. rsc.org |

| LC-MS/MS | Precursor ion [M+H]⁺ at m/z 175.0866, with major product ions at m/z 132.0682 and 131.0604. rsc.org |

X-ray Crystallography and Powder Diffraction for Solid-State Structure Determination

X-ray crystallography and X-ray powder diffraction (XRPD) are the most definitive methods for determining the three-dimensional structure of a crystalline solid.

A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the naphthyridine ring. This data would offer an unambiguous confirmation of the compound's structure and reveal its packing arrangement in the solid state.

In the absence of single crystals, XRPD can be used to characterize the crystalline form of the bulk material. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess purity. While detailed atomic coordinates are not typically obtainable from XRPD alone, it can confirm the crystallinity of a sample and be used to monitor for polymorphism. To date, no public crystallographic data for this compound has been found in the common databases.

Elemental Analysis Data for this compound Not Found in Publicly Available Research

Despite a comprehensive search of available scientific literature, specific elemental analysis data for the chemical compound this compound and its derivatives could not be located. This includes detailed research findings that would typically provide calculated and experimentally determined percentages of carbon, hydrogen, and nitrogen, which are crucial for the compositional verification of newly synthesized chemical entities.

Elemental analysis is a cornerstone of chemical characterization, providing fundamental proof of a compound's empirical formula. The process involves the combustion of a sample, after which the resulting amounts of carbon dioxide, water, and nitrogen gas are measured to determine the percentage composition of the original molecule. This data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. An agreement between the found and calculated values, typically within a narrow margin of ±0.4%, is considered a confirmation of the compound's elemental composition and purity.

Without access to primary research data presenting these values for this compound or its derivatives, a detailed and accurate discussion on its compositional verification via elemental analysis cannot be constructed. Further research or the publication of such data by synthetic chemists working with this specific compound would be necessary to elaborate on this aspect of its structural elucidation.

Computational Chemistry and Mechanistic Insights into 6 Methoxy 1,7 Naphthyridin 8 Amine

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic characteristics of heterocyclic systems. mdpi.com By approximating the many-electron Schrödinger equation, DFT allows for the accurate and efficient calculation of molecular properties. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for molecules of this size. mdpi.comresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement on the potential energy surface. For 6-methoxy-1,7-naphthyridin-8-amine, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations Note: This table presents hypothetical yet typical data based on DFT calculations for similar heterocyclic structures. Actual values would require a specific calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (Pyridine Ring) | ~1.34 Å |

| C=N (Pyridine Ring) | ~1.30 Å | |

| C-C (Aromatic) | ~1.40 Å | |

| C-O (Methoxy) | ~1.36 Å | |

| O-CH3 (Methoxy) | ~1.43 Å | |

| C-NH2 (Amine) | ~1.37 Å | |

| Bond Angles | C-N-C (Pyridine Ring) | ~117° |

| C-O-C (Methoxy) | ~118° | |

| C-C-N (Amine) | ~122° | |

| Dihedral Angle | C-C-O-C (Methoxy) | ~0° or ~180° |

Once the geometry is optimized, DFT is used to probe the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Theory : This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of charge distribution and bonding interactions within the molecule. It localizes the electron density into specific bonds and lone pairs, allowing for the quantification of intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.

Molecular Electrostatic Potential (MEP) Surface : The MEP surface is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the naphthyridine core and the oxygen of the methoxy (B1213986) group, indicating sites prone to electrophilic attack or hydrogen bonding.

Table 2: Representative Electronic Properties Calculated for Naphthyridine Derivatives Note: This table shows the type of data generated from FMO analysis, with values representative of similar heterocyclic compounds found in the literature. researchgate.net

| Property | Description | Typical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.7 to 4.7 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 eV |

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. oatext.com By calculating the second derivatives of the energy with respect to atomic displacements, harmonic vibrational frequencies can be obtained. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. oatext.com

This predictive capability is invaluable for assigning specific vibrational modes to observed peaks in experimental FT-IR and Raman spectra. For this compound, this would allow for the precise assignment of vibrations such as N-H stretching of the amine, C-O stretching of the methoxy ether, and various C=C and C=N stretching modes within the aromatic core. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, helping to interpret UV-Visible absorption spectra. researchgate.net

Molecular Docking Methodologies for Investigating Ligand-Target Interactions in Naphthyridine Research

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for understanding how a molecule like this compound might interact with a biological target.

The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity. Docking studies on various naphthyridine derivatives have identified key interactions responsible for their biological activity. nih.gov For instance, studies on 1,7-naphthyridine (B1217170) analogues as inhibitors of PIP4K2A revealed that hydrogen bonding, pi-pi stacking, and pi-cation interactions were crucial for modulating the binding interaction. nih.gov The nitrogen atoms in the naphthyridine core, along with the amine and methoxy groups of this compound, represent potential sites for forming critical hydrogen bonds with amino acid residues in a protein's active site. The aromatic naphthyridine ring itself is well-suited for engaging in pi-pi stacking or hydrophobic interactions. Docking results are often validated by comparing the predicted binding mode with experimental data, such as an X-ray crystal structure of the ligand-protein complex. nih.gov

Table 3: Common Interactions in Naphthyridine-Protein Complexes Identified by Docking

| Interaction Type | Description | Potential Groups on this compound |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Ring Nitrogens, Amine (-NH2) group, Methoxy (-OCH3) oxygen. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The bicyclic naphthyridine ring system. |

| Pi-Cation | Interaction between a cation and the face of a π-system. | The naphthyridine ring interacting with cationic residues (e.g., Lys, Arg). |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups in an aqueous environment. | The aromatic ring system and methyl group. |

Theoretical Investigations of Reaction Mechanisms and Transition States in Naphthyridine Synthesis

Computational chemistry offers profound insights into the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed map of the reaction pathway can be constructed. This allows chemists to understand reaction feasibility, selectivity, and the role of catalysts.

For the synthesis of the naphthyridine core, several famous named reactions like the Friedländer or Skraup synthesis are employed. nih.govnih.gov Theoretical studies can elucidate the step-by-step mechanism of these reactions. For example, a proposed mechanism for the Friedländer synthesis of 1,8-naphthyridines involves the initial formation of a carbanion, followed by a condensation reaction and subsequent ring closure. nih.gov DFT calculations can be used to locate the transition state for each step, which is the highest energy point along the reaction coordinate, and calculate its energy (the activation energy). By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. Such studies have been applied to the aza-Diels-Alder reaction for synthesizing other naphthyridine isomers, providing insights into the reaction's regio- and stereoselectivity. nih.govresearchgate.net

Solvation Models and Environmental Effects on Naphthyridine Molecular Properties

Molecules in the real world are rarely in the gas phase; they are typically in solution. The solvent can have a significant impact on a molecule's structure, stability, and reactivity. Solvation models are computational methods designed to account for these environmental effects.

Implicit or continuum solvation models are a popular and efficient choice. wikipedia.orgq-chem.com These models treat the solvent not as individual molecules but as a continuous medium with a characteristic dielectric constant. readthedocs.io The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated self-consistently.

Polarizable Continuum Model (PCM) : One of the most widely used models, PCM creates a molecule-shaped cavity and calculates the solvent reaction field based on the solute's electrostatic potential. q-chem.comresearchgate.net

COSMO (Conductor-like Screening Model) : This model simplifies the calculation by assuming the solvent is a perfect conductor, which provides a fast and robust approximation of the dielectric response. wikipedia.org

SMD (Solvation Model based on Density) : This is a universal solvation model that is parameterized to accurately predict solvation free energies for a wide range of solvents. wikipedia.org

Applying these models to this compound would allow for a more realistic prediction of its properties in different solvents, affecting its conformational preferences, electronic structure, and the energetics of reactions in which it participates.

Structure Activity Relationship Sar Studies and Preclinical Biological Applications of Naphthyridine Derivatives

Design Principles for Bioactive Naphthyridine Scaffolds

The design of bioactive naphthyridine scaffolds is a meticulous process guided by the principles of medicinal chemistry, aiming to optimize pharmacological activity while maintaining favorable physicochemical properties. The 1,7-naphthyridine (B1217170) core itself provides a rigid framework that allows for the precise spatial orientation of various substituents. The nitrogen atoms within the rings act as hydrogen bond acceptors and can participate in crucial interactions with biological targets.

Synthetic strategies for accessing the 6-methoxy-1,7-naphthyridin-8-amine core and its analogs often involve multi-step sequences. These routes are designed to be versatile, allowing for the introduction of a diverse range of functional groups at different positions of the naphthyridine ring system. This flexibility is paramount for conducting extensive SAR studies to identify key structural features that drive biological activity. The inherent aromaticity and planarity of the naphthyridine system also make it an ideal candidate for intercalation into DNA or for fitting into the active sites of enzymes.

SAR of Substituents on Naphthyridine Cytotoxicity and Antitumor Activity

The substitution pattern on the 1,7-naphthyridine ring system plays a pivotal role in determining the cytotoxic and antitumor potential of its derivatives. Researchers have systematically modified the core structure to understand how different functional groups at various positions influence biological outcomes.

Influence of Position and Nature of Amino Substituents on Activity

Studies on related naphthyridine isomers have shown that the location of the amino group can drastically alter the biological activity. For instance, in some series, an amino group at a different position might lead to a complete loss of antitumor efficacy, highlighting the positional sensitivity of this functional group. The nature of the substituents on the amino group itself—ranging from small alkyl groups to larger aromatic moieties—also provides a handle for fine-tuning the compound's properties, including its lipophilicity and steric profile, which in turn affects its ability to reach and interact with its intracellular target.

Impact of Halogen and Alkoxy Groups on Biological Profiles

The introduction of halogen and alkoxy groups onto the 1,7-naphthyridine scaffold is a common strategy to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. A methoxy (B1213986) group at the C6 position, as in this compound, can impact the molecule's conformation and its interactions with biological targets through electronic effects and potential hydrogen bond acceptance.

The presence of halogens, such as fluorine, chlorine, or bromine, can enhance binding affinity through halogen bonding and can also improve metabolic stability and cell permeability. The position of these halogen substituents is crucial; for example, a halogen at a specific position might block a site of metabolism, leading to a longer duration of action. The interplay between the electronic nature of the halogen (electron-withdrawing) and the alkoxy group (electron-donating) can create a unique electronic environment on the naphthyridine ring that can be optimized for specific biological targets.

Naphthyridine Derivatives as Kinase Inhibitors (e.g., JAK, MET)

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. While specific data on this compound as a kinase inhibitor is not extensively reported in publicly available literature, the broader class of naphthyridines has shown promise in this area.

The 1,7-naphthyridine scaffold can serve as a template for the design of inhibitors that target the ATP-binding site of various kinases. For instance, derivatives of 4-anilino nih.govresearchgate.netnaphthyridine-3-carbonitriles have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov The anilino group typically occupies the adenine (B156593) region of the ATP pocket, while the naphthyridine core forms hydrogen bonds with the hinge region of the kinase. The substituents on the naphthyridine ring, including methoxy and amino groups, would be expected to influence the potency and selectivity of these inhibitors by interacting with specific amino acid residues in the kinase domain. The development of potent and selective inhibitors of Janus kinases (JAK) and the MET proto-oncogene, receptor tyrosine kinase (MET) remains an active area of research where appropriately substituted 1,7-naphthyridine derivatives could potentially find application.

Naphthyridine Derivatives as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibitors of PDEs have therapeutic applications in a range of conditions, including respiratory diseases, cardiovascular disorders, and inflammatory conditions.

Certain naphthyridinone derivatives have been identified as potent inhibitors of PDE4. For example, 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been designed as inhaled PDE4 inhibitors for the treatment of respiratory diseases. nih.gov The design of these inhibitors often involves creating a structure that mimics the natural substrate of the enzyme. While direct evidence for this compound as a PDE inhibitor is limited, its structural features suggest that with appropriate modifications, it could be adapted to target the active site of various PDE isoforms. The methoxy and amino groups could be key interaction points within the enzyme's binding pocket.

Naphthyridine Derivatives in Antimicrobial Research (e.g., Antitubercular, Antibacterial, Antifungal)

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Naphthyridine derivatives have a long history in antimicrobial research, with nalidixic acid, a 1,8-naphthyridine (B1210474), being one of the earliest quinolone antibiotics. nih.gov

Mechanism of Action Studies (e.g., DNA Gyrase and Topoisomerase IV Inhibition)

Naphthyridine derivatives are prominent members of a class of antibacterials known as novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These agents target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair. nih.govnih.gov These enzymes are heterotetrameric, composed of two A and two B subunits in DNA gyrase (A₂B₂) and two ParC and two ParE subunits in topoisomerase IV (C₂E₂). nih.gov

The compound this compound typically functions as the "left-hand side" (LHS) moiety in the tripartite structure of NBTIs. This LHS fragment is responsible for intercalating between DNA base pairs. nih.gov The mechanism of action involves the stabilization of a topoisomerase-DNA cleavage complex, which stalls the replication fork and leads to bacterial cell death. nih.gov While NBTIs can inhibit both DNA gyrase and topoisomerase IV, the primary target can differ between bacterial species. For instance, in Gram-negative bacteria, topoisomerase IV is often the primary target of NBTIs. nih.gov The introduction of small substituents, such as a methoxy group, onto the LHS fragment has been shown to have favorable effects against both of these critical bacterial enzymes. nih.gov

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of NBTIs is highly dependent on their molecular structure, with specific substitutions on the naphthyridine core playing a critical role. For the LHS moiety, which includes this compound, SAR studies have revealed that small substituents at the 6-position are generally preferred for potent activity. nih.gov

Key SAR findings for the naphthyridine core include:

Substitution at the 6-position: A methoxy group at the 6-position of the naphthyridine ring, as seen in this compound, confers stronger topoisomerase IV inhibitory activity compared to an unsubstituted (hydrogen) equivalent. nih.gov Other small groups, such as cyano and fluoro, are also suitable replacements for the methoxy group at this position. nih.gov

Larger Substituents: In contrast, larger groups like a carboxylic acid or its bioisostere, tetrazole, at the 6-position have a negative impact on the inhibition of E. coli topoisomerase IV. nih.gov

Table 1: Impact of Substituents at Position 6 of the Naphthyridine LHS on Topoisomerase IV Inhibition

| Substituent at Position 6 | Effect on Topo IV Inhibitory Activity | Citation |

|---|---|---|

| Methoxy (-OCH₃) | Stronger inhibition (preferred) | nih.gov |

| Cyano (-CN) | Suitable alternative | nih.gov |

| Fluoro (-F) | Suitable alternative | nih.gov |

| Hydroxyl (-OH) | Increased potency | nih.gov |

| Chloro (-Cl) | Increased potency | nih.gov |

| Bromo (-Br) | Increased potency | nih.gov |

| Carboxylic Acid (-COOH) | Negative effect | nih.gov |

| Tetrazole | Negative effect | nih.gov |

Naphthyridine Compounds as Antimalarial Agents

The naphthyridine scaffold and its isosteres, the quinolines, have a long history in the search for antimalarial therapeutics. nih.govnih.gov The 8-aminoquinoline (B160924) class, which is structurally related to 8-aminonaphthyridines, includes the important antimalarial drug primaquine. nih.gov Research in this area has involved the synthesis and evaluation of various substituted 8-aminoquinolines to improve efficacy and reduce toxicity. nih.gov For example, the synthesis of 4-substituted derivatives of 8-amino-6-methoxyquinoline (B117001) was undertaken to evaluate their potential as antimalarial agents. nih.gov

While specific studies focusing solely on this compound as an antimalarial agent are not prominently detailed, the established activity of the broader naphthyridine and aminoquinoline classes suggests the potential of this scaffold in antimalarial drug discovery. nih.govresearchgate.net The development of new inhibitors targeting different pathways in the malaria parasite remains an active area of research. researchgate.net

Other Preclinical Biological Target Modulations and Enzyme Inhibition Studies

Beyond their antibacterial and potential antimalarial applications, naphthyridine derivatives have been investigated as inhibitors of various other enzymes and modulators of biological targets. The versatility of the naphthyridine core allows for its adaptation to fit the active sites of diverse proteins.

Viral Endonuclease Inhibition: Derivatives of 8-hydroxy-1,6-naphthyridine-7-carboxamide have been identified as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a metal-dependent enzyme required for viral replication. nih.gov These compounds, which feature a metal-chelating triad (B1167595) within their structure, showed inhibitory activity in the low micromolar range and demonstrated antiviral effects in cell-based assays. nih.gov

Protein Kinase Inhibition: The benzo[de] nih.govnih.govnaphthyridine structure, found in the natural product aaptamine (B1664758) and its synthetic analogue isoaaptamine (B52999) (8-methoxy-1-methyl-1H-benzo[de] nih.govnih.govnaphthyridin-9-ol), has been shown to inhibit Protein Kinase C (PKC). nih.gov

Topoisomerase I and TDP1 Inhibition: In the context of cancer research, benzophenanthridinone derivatives, which are structurally distinct but related polycyclic aromatic systems, have been developed as dual inhibitors of human DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in repairing TOP1-mediated DNA damage. nih.gov

These examples highlight the broad utility of the naphthyridine skeleton in designing specific enzyme inhibitors for various therapeutic areas.

Table 2: List of Mentioned Compounds

| Compound Name | Chemical Class |

|---|---|

| This compound | Naphthyridine |

| Primaquine | 8-Aminoquinoline |

| Nalidixic acid | Naphthyridinone |

| Gemifloxacin | Fluoroquinolone (Naphthyridine derivative) |

| Isoaaptamine | Benzo[de] nih.govnih.govnaphthyridine |

Q & A

Q. Basic Methods

Q. Advanced Techniques

- X-ray Crystallography: Resolves conformational isomers or tautomeric forms, critical for structure-activity relationship (SAR) studies.

- LC-HRMS: Detects trace impurities (e.g., halogenated byproducts) using high-resolution mass spectrometry .

What analytical techniques are essential for distinguishing regioisomers in naphthyridine derivatives like this compound?

Q. Basic Differentiation

Q. Advanced Analysis

- Differential Scanning Calorimetry (DSC): Identifies polymorphic forms affecting solubility and stability.

- Computational NMR Prediction: Tools like ACD/Labs or Gaussian DFT simulations predict chemical shifts for ambiguous regioisomers .

How can conflicting reactivity data in halogenation or alkylation reactions of this compound be resolved?

Q. Advanced Methodology

- Mechanistic Studies: Isotopic labeling (e.g., D₂O exchange) or kinetic profiling clarifies whether discrepancies arise from competing pathways (e.g., electrophilic vs. radical halogenation) .

- In Situ Monitoring: ReactIR or Raman spectroscopy tracks intermediate formation (e.g., nitrenes in diazotization reactions) to optimize conditions .

What strategies are recommended for evaluating the biological activity of this compound derivatives?

Q. Basic Screening

Q. Advanced SAR Development

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to targets like β3-adrenergic receptors .

- Metabolic Profiling: LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the 5-position) to guide toxicity studies .

How can computational modeling enhance the design of this compound analogs with improved pharmacokinetic properties?

Q. Advanced Approaches

- ADMET Prediction: SwissADME or pkCSM forecasts bioavailability, CYP450 interactions, and blood-brain barrier permeability.

- MD Simulations: GROMACS assesses solvation dynamics and ligand-target binding stability under physiological conditions .

What experimental protocols mitigate challenges in scaling up this compound synthesis for preclinical studies?

Q. Advanced Process Chemistry

- Flow Reactors: Improve heat/mass transfer for exothermic reactions (e.g., Grignard additions).

- DoE (Design of Experiments): Statistically optimizes variables (e.g., catalyst loading, solvent ratio) to maximize yield and reproducibility .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced Mechanistic Insights

- Steric Effects: Methoxy groups at the 6-position hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to reduced accessibility to the catalytic site.

- Electronic Effects: Electron-donating methoxy groups activate the naphthyridine core for nucleophilic aromatic substitution (e.g., amination with KNH₂/NH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.